molecular formula C13H13Cl2N3 B8425314 2,4-Dichloro-6-piperidinoquinazoline

2,4-Dichloro-6-piperidinoquinazoline

Cat. No.: B8425314
M. Wt: 282.17 g/mol
InChI Key: XOOKHQUXRPYSNR-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-piperidinoquinazoline is a synthetically valuable chemical scaffold designed for the discovery and development of new bioactive molecules. Its core structure is based on the privileged quinazoline pharmacophore, which is recognized for its diverse biological activities and presence in several approved drugs . The molecule features two distinct chlorine atoms at the 2 and 4 positions of the quinazoline ring. These halogen atoms are highly activated for sequential nucleophilic substitution reactions, allowing researchers to efficiently create a diverse library of polysubstituted derivatives . This makes the compound a key intermediate for constructing novel molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to install aromatic or heteroaromatic groups . The pre-installed piperidino group at the 6-position is a critical structural motif found in modern medicinal chemistry. Similar 4-aminopiperidine substitutions have been strategically used to enhance the properties of drug candidates, such as improving their anti-resistance profile and safety in therapeutic areas like oncology and antivirals . In particular, compounds featuring a 1-benzyl-4-aminopiperidine fragment have been identified as crucial for neddylation inhibitory activity, presenting a novel strategy for tumor therapy . Therefore, this compound serves as a sophisticated building block for researchers exploring novel kinase inhibitors, neddylation pathway modulators, and other targeted therapies. It is offered for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H13Cl2N3

Molecular Weight

282.17 g/mol

IUPAC Name

2,4-dichloro-6-piperidin-1-ylquinazoline

InChI

InChI=1S/C13H13Cl2N3/c14-12-10-8-9(18-6-2-1-3-7-18)4-5-11(10)16-13(15)17-12/h4-5,8H,1-3,6-7H2

InChI Key

XOOKHQUXRPYSNR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2)N=C(N=C3Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-piperidinoquinazoline typically involves the reaction of 2,4-dichloroquinazoline with piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-piperidinoquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substituted Quinazolines: Formed through nucleophilic substitution.

    Quinazoline N-oxides: Formed through oxidation.

    Dihydroquinazolines: Formed through reduction.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

  • 2,4-Dichloro-6-piperidinoquinazoline has been investigated for its potential as an anticancer agent. Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation. For example, studies have shown that similar compounds can act as inhibitors of topoisomerase II, leading to the induction of apoptosis in cancer cells .

Enzyme Inhibition Studies:

  • The compound is utilized in enzyme inhibition studies due to its structural similarity to biologically active molecules. It is particularly noted for its ability to inhibit kinases involved in various signaling pathways associated with cancer progression .

Biological Studies

Mechanism of Action:

  • The mechanism by which this compound exerts its effects involves binding to the active sites of target enzymes, disrupting their function. This action can lead to the accumulation of DNA damage and subsequent cell death, particularly in rapidly dividing cancer cells.

Antimicrobial Properties:

  • The compound has shown promise in antimicrobial applications. In vitro studies suggest that it exhibits activity against a range of pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Activity TypeTarget Organism/PathwayObserved EffectReference
AnticancerCancer Cell Lines (e.g., MCF-7)Induction of apoptosis
Enzyme InhibitionTopoisomerase IIInhibition of enzyme activity
AntimicrobialGram-positive/negative bacteriaBactericidal effects

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that derivatives of quinazoline, including this compound, exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to intercalate with DNA and inhibit topoisomerase II activity.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of quinazoline derivatives. The study found that this compound displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent for bacterial infections .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-piperidinoquinazoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares 2,4-Dichloro-6-piperidinoquinazoline with a structurally related quinazoline derivative:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups Potential Applications
This compound Not provided C₁₃H₁₂Cl₂N₃ 280.9 2-Cl, 4-Cl, 6-piperidino Chlorine (electron-withdrawing), Piperidine (basic) Kinase inhibitors, Anticancer agents
4-Chloro-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazoline 264208-72-2 C₁₇H₁₉ClN₃O₂ 346.8 4-Cl, 6-methoxy, 7-piperidinylmethoxy Methoxy (electron-donating), Piperidinylmethoxy (bulky) Radiopharmaceuticals, Targeted therapies

Key Differences and Implications

Substituent Positions and Electronic Effects: The target compound’s 2,4-dichloro substitution enhances electrophilicity, favoring interactions with nucleophilic protein residues (e.g., halogen bonding). The piperidinylmethoxy group at position 7 in the compared compound introduces steric bulk and flexibility, which may influence binding pocket accessibility compared to the target compound’s simpler 6-piperidino group.

Molecular Weight and Solubility :

  • The compared compound’s higher molecular weight (346.8 vs. 280.9 g/mol ) and polar methoxy group may enhance aqueous solubility, whereas the target compound’s lower weight and dual chlorines favor lipophilicity.

Biological Relevance: The compared compound is cited in radiopharmaceutical research, suggesting utility in imaging or targeted drug delivery . The target compound’s dichloro-piperidino structure aligns with kinase inhibitor design, though specific activity data are unavailable in the provided evidence.

Research Findings and Methodological Insights

  • Synthetic Pathways : Piperidine-containing quinazolines are typically synthesized via nucleophilic substitution or Pd-catalyzed coupling, but synthetic details are absent in the evidence.
  • Docking Studies : While focuses on antipsychotic drug docking, analogous methods could apply to quinazolines for predicting kinase binding .

Q & A

Q. How can researchers optimize the synthesis of 2,4-Dichloro-6-piperidinoquinazoline to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic adjustments to reaction conditions. For example, stepwise substitution of chloro and piperidine groups on the quinazoline core (analogous to methods for 4-chloro-6-methoxyquinazoline derivatives) can be refined using temperature-controlled nucleophilic aromatic substitution . Solvent polarity (e.g., DMF vs. THF) and catalyst selection (e.g., K₂CO₃ or NaH) significantly impact yield. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) enhances purity .
  • Table 1 : Synthesis Optimization Strategies
ParameterOptimization StrategyImpact on Yield/Purity
SolventUse polar aprotic solvents (DMF)Increases reaction rate
CatalystNaH for stronger base conditionsImproves substitution efficiency
Temperature80–100°C for 12–24 hrsBalances reactivity vs. decomposition

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer : Confirm molecular structure using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃ solvents) to resolve piperidine and quinazoline protons. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₁₃H₁₄Cl₂N₃: ~294.05 Da) . Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) ensures >95% purity, as standardized for related chlorinated quinazolines .

Q. What role do the chlorine substituents at positions 2 and 4 play in the compound’s reactivity?

  • Methodological Answer : The electron-withdrawing chlorine atoms activate the quinazoline core for nucleophilic substitution at position 6 (piperidino group). Comparative studies with mono-chloro analogs show reduced reactivity, confirming the synergistic effect of dual chlorination on electrophilicity . Kinetic experiments (e.g., monitoring substitution rates under varying pH) can quantify this effect .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

  • Methodological Answer : Use factorial design to test variables like substituent groups (e.g., replacing piperidine with morpholine) and halogen positions. For example:
  • Factor 1 : Piperidine ring modifications (e.g., N-methylation).
  • Factor 2 : Chlorine substitution patterns (e.g., 2-Cl vs. 4-Cl removal).
    Biological assays (e.g., enzyme inhibition or cytotoxicity) combined with computational docking (AutoDock Vina) identify critical interactions . Prioritize compounds with >50% inhibition in preliminary screens for dose-response studies .

Q. What computational tools can predict the reactivity or metabolic stability of this compound?

  • Methodological Answer : Density functional theory (DFT) calculates electrophilicity indices and frontier molecular orbitals to predict reaction sites . ADMET predictors (e.g., SwissADME) model metabolic pathways, highlighting susceptibility to cytochrome P450 oxidation. Validate predictions with in vitro microsomal stability assays .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Apply the FINER criteria to evaluate study validity:
  • Feasibility : Compare assay conditions (e.g., cell lines, incubation time).
  • Novelty : Check for unpublished confounding factors (e.g., solvent DMSO concentration affecting results).
  • Ethics : Ensure data transparency and replication attempts . Meta-analyses of peer-reviewed studies (excluding preprints) reduce bias .

Data Contradiction Analysis Example

  • Table 2 : Conflicting Bioactivity Reports and Resolution Strategies

    StudyReported IC₅₀ (μM)Resolution Strategy
    Study A0.5 ± 0.1Verify assay protocol (e.g., ATP levels vs. cell count)
    Study B5.2 ± 1.3Re-test under standardized conditions (pH 7.4, 37°C)

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